![molecular formula C14H15I3N2O7 B602067 Iopamidol Impurity D CAS No. 87932-11-4](/img/structure/B602067.png)
Iopamidol Impurity D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Iopamidol Impurity D is an impurity of Iopamidol, which is an X-ray contrast agent . It has the molecular formula C14H15I3N2O7 and a molecular weight of 704.00 .
The process impurities, including the chiral analogue, have been well controlled without using any resins or chiral separation techniques .
Molecular Structure Analysis
The molecular structure of Iopamidol Impurity D has been analyzed and confirmed by NMR, IR, and MS . It has a complex structure with multiple functional groups, including amide and hydroxyl functionalities .Scientific Research Applications
Iopamidol has potential use as an MRI contrast agent. Its amide and alcoholic proton pools can induce a T2-shortening effect on water signal, making it a viable chemical exchange saturation transfer (CEST) agent for MRI and CT studies (Aime et al., 2005).
High-purity iopamidol can be effectively separated and purified using preparative high-performance liquid chromatography (prep-HPLC), which is significant for developing methods to reduce impurity levels in iopamidol (Li & Chen, 2018).
Iopamidol can be used as a responsive MRI-chemical exchange saturation transfer contrast agent for pH mapping of kidneys, making it useful in diagnostic applications (Longo et al., 2011).
In the presence of disinfectants like chlorine and chloramine, iopamidol can form toxic iodinated disinfection by-products (DBPs). These DBPs are highly genotoxic and cytotoxic in mammalian cells, which raises environmental and health concerns (Duirk et al., 2011).
The presence of iopamidol in water can lead to the formation of iodinated trihalomethanes during water treatment processes involving ferrate and chlor(am)ination. This highlights the environmental impact of iopamidol residues in water (Li et al., 2021).
The photodegradation of iopamidol under UV irradiation and its influence on the formation of iodinated DBPs during sequential oxidation processes have been studied, providing insights into the environmental fate and treatment of iopamidol residues (Tian et al., 2014).
properties
IUPAC Name |
3-(1,3-dihydroxypropan-2-ylcarbamoyl)-5-(2-hydroxypropanoylamino)-2,4,6-triiodobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15I3N2O7/c1-4(22)12(23)19-11-9(16)6(13(24)18-5(2-20)3-21)8(15)7(10(11)17)14(25)26/h4-5,20-22H,2-3H2,1H3,(H,18,24)(H,19,23)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAZWHDKQIBKFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC(CO)CO)I)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15I3N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Iopamidol Impurity D |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.